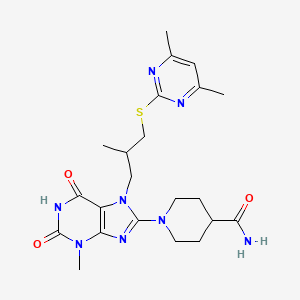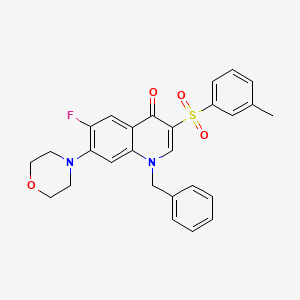
2-(Pyridin-4-yloxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Pyridin-4-yloxy)acetic acid” is a chemical compound with the molecular formula C7H7NO3 . It has a molecular weight of 153.14 . The compound is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for “2-(Pyridin-4-yloxy)acetic acid” is 1S/C7H7NO3/c9-7(10)5-11-6-1-3-8-4-2-6/h1-4H,5H2,(H,9,10) . The InChI key is CXSWUHSEGMQERG-UHFFFAOYSA-N . The canonical SMILES structure is C1=CN=CC=C1OCC(=O)O .
Physical And Chemical Properties Analysis
“2-(Pyridin-4-yloxy)acetic acid” has a molecular weight of 153.14 g/mol . It has a computed XLogP3-AA value of 0.4 . The compound has one hydrogen bond donor and four hydrogen bond acceptors . It has three rotatable bonds . The exact mass and monoisotopic mass of the compound are both 153.042593085 g/mol . The topological polar surface area is 59.4 Ų . The compound has 11 heavy atoms .
Scientific Research Applications
Molecularly Imprinted Polymers (MIPs)
2-(Pyridin-4-yloxy)acetic acid: has been used in the synthesis of MIPs, which are designed to have selective binding sites for certain molecules . These polymers can be used for the detection and separation of phenoxyacetic herbicides, which are crucial for environmental monitoring and food safety.
Central Nervous System (CNS) Disorders
The compound serves as a building block in the development of allosteric modulators of G protein-coupled receptors (GPCRs) . These modulators are promising for treating a variety of CNS disorders, offering a new strategy for drug discovery that could lead to novel treatments.
Diabetic Complications
Derivatives of 2-(Pyridin-4-yloxy)acetic acid have been explored as multifunctional aldose reductase inhibitors . These inhibitors play a key role in managing diabetic complications by reducing oxidative stress and toxic side effects.
NMDA Receptor Antagonists
The compound is involved in the structure-based discovery of antagonists for GluN3-containing N-methyl-D-aspartate (NMDA) receptors . These receptors are significant in neuropharmacology, and antagonists can be used to study neurological diseases and develop therapeutic agents.
Metabolic Disorders
2-(Pyridin-4-yloxy)acetic acid: derivatives have been identified as potent activators of AMP-activated protein kinase (AMPK) . AMPK activators are valuable for treating metabolic disorders, including diabetes and obesity.
Cancer Therapy
Research has shown that 2-(Pyridin-4-yloxy)acetic acid derivatives can enhance the antitumor effects of TRAIL in non-small cell lung cancer . This application is significant in the development of targeted cancer therapies.
Liver Injury Protection
In the context of hepatoprotection, certain derivatives of 2-(Pyridin-4-yloxy)acetic acid have been shown to protect against chemically induced liver injury . This suggests potential therapeutic applications in treating liver diseases.
Synthesis of Heterocyclic Compounds
Finally, 2-(Pyridin-4-yloxy)acetic acid is used in the synthesis of novel heterocyclic compounds with potential biological activities . These compounds are evaluated for their efficacy against various cell lines, indicating their importance in drug development and chemical biology.
Safety and Hazards
The safety information for “2-(Pyridin-4-yloxy)acetic acid” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
2-pyridin-4-yloxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-7(10)5-11-6-1-3-8-4-2-6/h1-4H,5H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSWUHSEGMQERG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2595202.png)


![1-[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2595208.png)


![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2595212.png)

![1-Methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,4'-oxane];dihydrochloride](/img/structure/B2595214.png)
![2-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2595217.png)
![2-(benzylthio)-5-methyl-7-(4-nitrophenyl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2595218.png)
